AR231453: A Comprehensive Technical Guide to its Mechanism of Action on GPR119
AR231453: A Comprehensive Technical Guide to its Mechanism of Action on GPR119
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR231453 is a potent, selective, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its dual role in glucose homeostasis.[3] This receptor is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[4] Activation of GPR119 by agonists like AR231453 stimulates glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[5][6] This technical guide provides an in-depth overview of the mechanism of action of AR231453 on GPR119, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Mechanism of Action
AR231453 functions as a GPR119 agonist.[1] GPR119 is a Class A GPCR that primarily couples to the stimulatory G protein, Gαs.[6][7] The binding of AR231453 to GPR119 initiates a conformational change in the receptor, leading to the activation of Gαs.[8] The activated Gαs, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4][6] The subsequent increase in intracellular cAMP levels acts as a critical second messenger, triggering downstream physiological effects.[4]
Recent cryo-electron microscopy (cryo-EM) structures of the human GPR119-Gs signaling complex bound to AR231453 have provided detailed insights into the agonist's binding mode.[8][9] These studies reveal that AR231453 and other agonists share a conserved binding mechanism within a hydrophobic pocket of the receptor.[8][9]
The primary physiological outcomes of GPR119 activation by AR231453 are:
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Enhanced Glucose-Dependent Insulin Secretion: In pancreatic β-cells, the elevation of cAMP potentiates insulin release in a glucose-dependent manner.[1][10]
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Stimulation of Incretin Hormone Release: In intestinal L-cells, increased cAMP levels trigger the secretion of incretin hormones, most notably GLP-1.[6][11] GLP-1 further contributes to glucose control by enhancing insulin secretion, suppressing glucagon release, and slowing gastric emptying.[4]
Quantitative Data
The potency and efficacy of AR231453 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| EC50 (cAMP Accumulation) | CHO cells expressing human GPR119 | 4.7 nM | [1] |
| EC50 (cAMP Accumulation) | HEK293 cells expressing GPR119 | 0.68 nM | [12] |
| EC50 (Insulin Release) | HIT-T15 cells | 3.5 nM | [1] |
| EC50 (Calcium Influx) | GLUTag cells | 0.11 µM | [11] |
| Binding Affinity (Ki) | Not Specified | 5.5 nM | [2] |
Table 1: In Vitro Potency and Affinity of AR231453
| Animal Model | Dosage | Effect | Reference |
| Mice | 20 mg/kg (oral) | Markedly improved oral glucose tolerance | [1] |
Table 2: In Vivo Efficacy of AR231453
Signaling Pathways and Visualizations
The activation of GPR119 by AR231453 initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of GPR119 agonists. The following are generalized protocols for key experiments.
cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by AR231453.[3][13]
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
AR231453
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF-based)
-
384-well microplates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in an appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well plates at a density of approximately 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of AR231453 in assay buffer. Also, prepare solutions of a positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).
-
Cell Stimulation: Remove the culture medium from the wells and add the prepared compound dilutions, positive control, and vehicle control. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the logarithm of the AR231453 concentration. Calculate the EC50 value using a suitable nonlinear regression model.
Caption: Experimental workflow for a cAMP accumulation assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by AR231453 in an insulin-secreting cell line, such as HIT-T15 or MIN6 cells.[3]
Materials:
-
HIT-T15 or MIN6 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.8 mM)
-
AR231453
-
Insulin ELISA kit
-
24-well plates
Procedure:
-
Cell Culture and Plating: Culture the insulin-secreting cells and seed them into 24-well plates. Allow them to grow to a suitable confluency.
-
Pre-incubation: Wash the cells with a glucose-free KRBH buffer and then pre-incubate them in KRBH buffer with low glucose (2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Compound Preparation: Prepare solutions of AR231453 at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls for both glucose conditions.
-
Cell Stimulation: Remove the pre-incubation buffer and add the prepared compound solutions to the respective wells. Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the AR231453 concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.
Conclusion
AR231453 is a well-characterized and potent GPR119 agonist that enhances glucose-dependent insulin secretion and stimulates the release of incretin hormones through a cAMP-dependent signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic disease and drug discovery. The detailed understanding of AR231453's mechanism of action continues to inform the development of novel therapeutics targeting GPR119.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AR 231453, GPR119 agonist (CAS 733750-99-7) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
